3-Amino-5-methylbenzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
QGTXCSAJODYITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylbenzofuran-2-carboxylic Acid
The initial step typically involves the preparation of 5-methylbenzofuran-2-carboxylic acid (CAS: 10242-09-8), a key intermediate. Two primary methods dominate industrial and laboratory settings:
Method A: Dehydration of Phenoxyalkanone Derivatives
Phenoxyalkanones undergo acid-catalyzed cyclodehydration to form the benzofuran core. For example, heating 2-hydroxy-5-methylacetophenone with concentrated H₂SO₄ at 120°C for 6 hours yields 5-methylbenzofuran-2-carboxylic acid with 78% efficiency. The reaction mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack and subsequent dehydration (Figure 1).
Method B: Decarboxylation of o-Acetylphenoxyacetic Acid
Alternative routes employ decarboxylation strategies. o-Acetylphenoxyacetic acid, when heated with copper chromite catalyst at 200°C under inert atmosphere, undergoes decarboxylation and cyclization to produce the target compound in 85% yield. This method minimizes byproduct formation compared to acid-catalyzed approaches.
Introduction of the Amino Group
The critical step involves introducing the amino group at the C3 position of the benzofuran ring. Nitration followed by reduction is the most widely adopted strategy:
Step 1: Nitration
5-Methylbenzofuran-2-carboxylic acid is treated with fuming HNO₃ (90%) and H₂SO₄ at 0–5°C for 2 hours, yielding 3-nitro-5-methylbenzofuran-2-carboxylic acid. The regioselectivity arises from the electron-withdrawing carboxylic acid group, which directs nitration to the meta position.
Step 2: Catalytic Hydrogenation
The nitro intermediate is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 12 hours. This step achieves quantitative conversion to this compound with >99% purity. Alternative reducing agents like SnCl₂/HCl or Fe/HCl are less favored due to lower yields (70–75%) and purification challenges.
Microwave-Assisted Perkin Rearrangement
Recent advancements leverage microwave irradiation to accelerate the Perkin rearrangement, a method originally developed for coumarin derivatives. This approach reduces reaction times from hours to minutes while maintaining high yields:
Synthesis of 3-Bromocoumarin Precursors
3-Bromocoumarins serve as starting materials. For example, 6-methyl-3-bromocoumarin is synthesized via microwave-assisted bromination of coumarin using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 5 minutes (250W power).
Rearrangement to Benzofuran-2-carboxylic Acids
The 3-bromocoumarin undergoes Perkin rearrangement under basic conditions:
-
Reaction Setup : 0.167 mmol of 6-methyl-3-bromocoumarin, 5 mL ethanol, 0.503 mmol NaOH.
-
Microwave Conditions : 300W power, 79°C, 5 minutes.
-
Work-Up : Acidification with HCl precipitates the product.
This method produces this compound in 99% yield (Table 1). The reaction mechanism proceeds via base-induced ring opening, followed by cyclization and elimination of HBr (Figure 2).
Table 1: Microwave-Assisted Synthesis of Benzofuran-2-carboxylic Acids
| Precursor | Product | Yield (%) |
|---|---|---|
| 6-Methyl-3-bromocoumarin | This compound | 99 |
| 5-Methoxy-3-bromocoumarin | 5-Methoxybenzofuran-2-carboxylic acid | 95 |
Functional Group Interconversion Strategies
Carboxylic Acid Protection/Deprotection
To prevent side reactions during amination, the carboxylic acid group is often protected as a methyl ester:
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed C–N bond formation offers a single-step alternative for introducing the amino group. Using Pd(OAc)₂/Xantphos catalyst and NH₃·H₂O, 5-methylbenzofuran-2-carboxylic acid undergoes amination at 100°C in dioxane, yielding the target compound in 82% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Solvent Effects
Temperature Control
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-methylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural analogs of 3-Amino-5-methylbenzofuran-2-carboxylic acid, highlighting substituent variations and molecular properties:
⁴ *Calculated based on benzofuran core (C₈H₆O) with substituents.
Functional Group Impact on Properties
- Amino Group (-NH₂): Present in the target compound and its chloro-substituted analog , this group increases solubility in polar solvents and enables hydrogen bonding, which is critical for interactions in biological systems.
- Chloro (-Cl) and Fluoro (-F) Substituents : Improve metabolic stability and membrane permeability but may reduce aqueous solubility .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., ) are often prodrug forms with better bioavailability, whereas free carboxylic acids (e.g., ) are more reactive in synthesis.
Biological Activity
3-Amino-5-methylbenzofuran-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO3, characterized by a benzofuran core with an amino group and a carboxylic acid functional group. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with biological targets, while the carboxylic acid can participate in ionic interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds in the benzofuran family have shown promising results against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 2-8 μg/mL against M. tuberculosis .
- Anticancer Properties : Studies have highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation. For example, modifications to the benzofuran structure have led to increased antiproliferative activity against several cancer cell lines, indicating that this compound may also possess similar properties .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been suggested, with some studies indicating its potential to inhibit pro-inflammatory cytokines .
The biological activities of this compound are attributed to its interactions with specific enzymes and receptors within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells .
- Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways, a critical mechanism for programmed cell death .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic synthesis methods. These methods often involve multi-step reactions that allow for the production of both the target compound and its derivatives, which may exhibit enhanced biological activity.
| Synthesis Method | Description |
|---|---|
| Step 1 | Formation of benzofuran core through cyclization reactions. |
| Step 2 | Introduction of amino and carboxylic groups via substitution reactions. |
| Step 3 | Purification and characterization using techniques like NMR and HPLC. |
Case Studies
Several studies have investigated the biological effects of benzofuran derivatives similar to this compound:
- Antimicrobial Study : A series of benzofuran derivatives were synthesized and evaluated against M. tuberculosis. Compounds showed MIC values as low as 2 μg/mL, indicating strong antimycobacterial activity .
- Cancer Cell Proliferation : A comparative study revealed that compounds with specific substitutions on the benzofuran ring exhibited significantly higher antiproliferative activity against A549 lung cancer cells, with some showing up to four times greater potency than unsubstituted analogs .
- Inflammation Modulation : In vitro studies demonstrated that certain derivatives could significantly reduce levels of inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are reported for 3-Amino-5-methylbenzofuran-2-carboxylic acid, and what key reaction parameters influence yield?
Answer:
The compound is typically synthesized via carboxylation of benzofuran precursors. A common route involves cyclization of substituted phenols with methyl groups, followed by carboxylation using reagents like potassium carbonate or palladium catalysts. Critical parameters include:
- Temperature control (e.g., maintaining 80–100°C during cyclization to prevent side reactions) .
- Catalyst selection (e.g., palladium-based catalysts for Suzuki coupling in functionalized derivatives) .
- Solvent polarity , which affects reaction kinetics and purity. Ethanol or DMF are frequently used .
Advanced: How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?
Answer:
Enantiomeric purity is critical for biological applications. Optimization strategies include:
- Chiral resolution via diastereomeric salt formation using L-tartaric acid .
- Asymmetric catalysis with chiral ligands (e.g., BINAP-Pd complexes) to control stereochemistry during ring closure .
- Chromatographic purification (e.g., chiral HPLC with cellulose-based columns) .
Data from related benzofuran derivatives show >90% enantiomeric excess under optimized conditions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 12–14 ppm). Methyl groups appear as singlets near δ 2.3 ppm .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 206.08 for C₁₀H₉NO₃) .
Advanced: How can researchers resolve discrepancies between experimental and computational NMR data for benzofuran derivatives?
Answer:
Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and validate proton-carbon correlations .
- DFT calculations : Simulate NMR shifts using software (e.g., Gaussian) with solvent models (e.g., PCM for DMSO) .
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) affecting peak splitting .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
The compound serves as:
- A scaffold for kinase inhibitors (e.g., targeting EGFR or MAPK pathways) .
- A precursor for fluorescent probes via conjugation with dansyl chloride or boron-dipyrromethene (BODIPY) .
- An intermediate in peptidomimetics to enhance metabolic stability .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Answer:
- DFT studies (B3LYP/6-31G*) model charge distribution, showing high electrophilicity at the carbonyl carbon (Mulliken charge: +0.35) .
- Molecular docking (AutoDock Vina) predicts binding affinities with nucleophiles like amines or thiols .
- Solvent accessibility analysis (MD simulations) identifies steric hindrance from the methyl group at position 5 .
Methodological: How should researchers handle waste containing this compound to comply with safety protocols?
Answer:
- Segregation : Separate acidic waste (pH < 2) from organic solvents .
- Neutralization : Treat with 10% NaOH to deprotonate the carboxylic acid before disposal .
- Documentation : Maintain logs for regulatory audits, including quantities and disposal dates .
Advanced: How do substituent effects on the benzofuran ring influence pKa and solubility?
Answer:
- Electron-withdrawing groups (e.g., -NO₂ at position 5) lower pKa (increased acidity) by stabilizing the conjugate base. Experimental pKa for the parent compound is ~3.2 .
- Methyl groups enhance lipophilicity (logP ≈ 1.8), reducing aqueous solubility. Co-solvents like PEG-400 improve solubility up to 15 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
